N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Description
N-(2-Methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by:
- Triazine core: A six-membered aromatic ring with alternating carbon and nitrogen atoms.
- Substituents: Trifluoromethyl group (-CF₃) at position 6, enhancing lipophilicity and metabolic stability. 2-Methoxyphenyl group at position 2, contributing to π-π stacking interactions and modulating electronic properties. Amino groups (-NH₂) at positions 2 and 4, enabling hydrogen bonding and structural versatility.
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-20-7-5-3-2-4-6(7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCLYQOFBQXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-methoxyaniline with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the triazine ring are replaced by the methoxyaniline group. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced triazine compounds, and substituted triazine derivatives.
Scientific Research Applications
Antiproliferative Activity
Research has shown that triazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study focusing on the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the phenyl ring can lead to enhanced cytotoxicity against breast cancer cells (MDA-MB231 and SKBR-3) . The specific compound N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine was found to inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent.
Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. It has been identified as a metabolite of certain herbicides like tritosulfuron, indicating its role in agricultural applications . Its efficacy in controlling weeds while minimizing environmental impact makes it a candidate for further development in agrochemicals.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. The incorporation of different substituents on the triazine ring affects both the potency and selectivity of these compounds. For instance:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and potency |
| Methoxy | Enhances solubility and bioavailability |
| Additional Aromatic Rings | Modulates interaction with biological targets |
Anticancer Research
In a study published by RSC Advances, several derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines . The results indicated that compounds with methoxy and trifluoromethyl substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts.
Agricultural Applications
A comprehensive review highlighted the role of triazine derivatives in pest management . The specific compound this compound was noted for its effectiveness against certain weed species while maintaining low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Substituent Comparison of Selected Triazine Derivatives
Key Observations:
Trifluoromethyl vs. Other Groups :
- The -CF₃ group in the target compound improves lipophilicity (logP) compared to -CF₃O- () or -SCH₃ (), making it more membrane-permeable.
- -CF₃ also resists metabolic degradation better than chloro or methoxy groups .
Aromatic vs. Aliphatic Substituents: The 2-methoxyphenyl group in the target compound facilitates π-π interactions with aromatic systems (e.g., graphene or enzyme active sites) compared to aliphatic substituents like morpholino () or isopropyl () .
Biological Activity
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a derivative of the triazine class of compounds, known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. This article explores the biological activity of this compound through an analysis of its mechanisms, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core substituted with a methoxyphenyl group and a trifluoromethyl group. Its unique structure contributes to its biological properties, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell signaling pathways, which can lead to reduced proliferation of cancer cells.
- Antiviral Activity : Preliminary studies suggest that the triazine scaffold may interfere with viral replication processes.
- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Anticancer Activity
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from selected studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| HepG2 (Liver Cancer) | 8.7 | |
| MCF-7 (Breast Cancer) | 15.3 |
These results indicate that the compound has a promising profile as an anticancer agent.
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on human gastric cancer cells (SGC-7901). The results showed an IC50 value of 10 µM after 48 hours of treatment, indicating significant growth inhibition compared to control groups using standard chemotherapeutic agents like 5-FU .
- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspases involved in apoptotic pathways .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine?
Answer:
Synthesis optimization focuses on reaction conditions (temperature, solvent polarity, catalyst selection) and purification techniques. For triazine derivatives like this compound, multi-step reactions involving cyanuric chloride or substituted triazines are common. Key steps include:
- Substitution reactions : Use of polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution at the triazine core .
- Temperature control : Maintaining 0–5°C during initial substitution to prevent side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
- Yield improvement : Sequential addition of amines (e.g., 2-methoxyaniline) to triazine intermediates, monitored via TLC or HPLC .
Basic: How can researchers characterize the structural integrity of this compound post-synthesis?
Answer:
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxyphenyl and trifluoromethyl groups). For example, H NMR signals at δ 7.2–8.5 ppm indicate aromatic protons, while δ 3.8–4.0 ppm corresponds to methoxy groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .
- Elemental analysis : Confirmation of C, H, N, and F content within ±0.4% of theoretical values .
Basic: What substituent-driven properties influence this compound’s solubility and reactivity?
Answer:
- Trifluoromethyl group : Enhances lipophilicity (logP ~2.5–3.0) and metabolic stability but reduces aqueous solubility. Solubility can be improved via salt formation (e.g., hydrochloride) .
- 2-Methoxyphenyl group : Electron-donating methoxy substituents increase π-π stacking potential, affecting crystallinity and interaction with biological targets .
- Triazine core : Susceptible to nucleophilic substitution at positions 2, 4, and 6 under acidic/basic conditions, requiring inert atmospheres during synthesis .
Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?
Answer:
- QSAR modeling : Use of descriptors like Hammett constants (σ) for substituent effects and molecular docking to predict binding affinity to targets (e.g., kinases or microbial enzymes) .
- DFT calculations : Optimization of electron distribution to predict regioselectivity in substitution reactions (e.g., trifluoromethyl group’s electron-withdrawing effect) .
- ADMET prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk due to methoxyphenyl groups) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Normalize protocols (e.g., MIC values for antimicrobial assays using CLSI guidelines) to reduce variability .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in reported IC values .
- Crystallography : X-ray diffraction to validate binding modes in target proteins (e.g., dihydrofolate reductase), resolving conflicting mechanistic hypotheses .
Advanced: How can in vivo toxicity studies be designed for this compound?
Answer:
- Dose-ranging studies : Start with acute toxicity (OECD 423) in rodent models, monitoring organ-specific effects (e.g., liver enzymes, renal function) .
- Metabolomic profiling : Identify toxic metabolites (e.g., demethylated methoxyphenyl derivatives) via UPLC-QTOF-MS .
- Genotoxicity screening : Ames test for mutagenicity and Comet assay for DNA damage .
Advanced: What crystallographic techniques elucidate intermolecular interactions in solid-state forms?
Answer:
- Single-crystal XRD : Resolve hydrogen-bonding networks (e.g., N–H···N interactions between triazine and methoxyphenyl groups) and polymorphism .
- PXRD : Compare experimental and simulated patterns to confirm phase purity .
- Thermal analysis : DSC/TGA to correlate crystal packing with melting points and stability .
Advanced: How does the trifluoromethyl group impact photophysical properties in materials science applications?
Answer:
- UV-Vis spectroscopy : Trifluoromethyl groups induce bathochromic shifts (λ ~300–350 nm) due to electron-withdrawing effects .
- Fluorescence quenching : Assessed via quantum yield measurements in polar solvents (e.g., acetonitrile vs. toluene) .
Advanced: What methodologies evaluate synergistic effects in combination therapies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
